[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid
Description
[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amino-methyl substituent and an acetic acid moiety at the 1-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization . This compound is primarily employed as a building block in pharmaceutical research, particularly in peptide synthesis and drug development, where temporary amine protection is critical . Its molecular formula is C12H22N2O4, with a molecular weight of 258.32 g/mol .
Properties
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-4-6-15(7-5-10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYSGFHXOCCWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid typically involves the introduction of the tert-butoxycarbonyl group into the piperidine ring. One common method involves the reaction of piperidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then reacted with bromoacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protective group, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the compound can interact with enzymes or receptors, modulating their activity. This makes it a valuable tool in the study of biochemical pathways and drug development .
Comparison with Similar Compounds
2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)acetic acid
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid
- Structure : Includes a bulky m-tolyl substituent at the 4-position of the piperidine ring.
- Molecular Formula: C16H21NO5 (307.35 g/mol) .
- Impact : The aromatic group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.
2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid
- Structure : Replaces the Boc group with a hydroxymethyl substituent.
- Molecular Formula: C8H15NO3 (173.21 g/mol) .
- Utility : Lacks Boc protection, making it suitable for direct conjugation in prodrug designs.
Key Observations :
- Boc-protected compounds often require coupling agents like HATU for amide bond formation .
- Yields vary significantly (13–100%) depending on steric hindrance and reaction conditions.
Physicochemical and Pharmacological Properties
Biological Activity
[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid (CAS Number: 1353984-41-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- IUPAC Name : (4-{[(tert-butoxycarbonyl)amino]methyl}-1-piperidinyl)acetic acid
- Molecular Formula : C13H24N2O4
- Molecular Weight : 256.35 g/mol
- Physical Form : Powder
- Purity : ≥ 95%
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various kinases and its potential anti-inflammatory properties.
Inhibitory Effects on Kinases
Recent studies have highlighted the compound's ability to inhibit several kinases, including GSK-3β, IKK-β, and ROCK-1. Inhibition of these kinases is significant due to their roles in various cellular processes and disease states, including cancer and neurodegenerative diseases.
| Kinase | IC50 Value (nM) | Remarks |
|---|---|---|
| GSK-3β | 10 - 1314 | Effective across various modifications |
| IKK-β | Not specified | Potential for anti-inflammatory applications |
| ROCK-1 | Not specified | Implicated in cytoskeletal dynamics |
The compound demonstrated a range of inhibitory activities, with the most potent effects observed in derivatives containing specific alkyl substitutions. The structure-activity relationship (SAR) indicates that smaller substituents may enhance activity, while larger ones could diminish it .
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced inflammation models. This suggests a potential therapeutic role in conditions characterized by excessive inflammation.
| Cytokine/Marker | Effect | Concentration (µM) |
|---|---|---|
| NO | Decreased | 1 |
| IL-6 | Decreased | 1 |
| TNF-α | No effect | N/A |
These findings indicate that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .
Case Study 1: GSK-3β Inhibition
In a study assessing various compounds for GSK-3β inhibition, this compound was included among several derivatives. The results indicated that modifications within the carboxamide moiety significantly influenced inhibitory potency. Compounds with isopropyl and cyclopropyl groups showed enhanced activity compared to others, highlighting the importance of structural considerations in drug design .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of the compound in microglial cells. It was found that treatment with this compound led to a significant reduction in both NO and IL-6 levels at low concentrations, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
